molecular formula C14H20N2 B1625633 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane CAS No. 69407-32-5

3-Benzyl-3,7-diazabicyclo[3.3.1]nonane

Cat. No. B1625633
CAS RN: 69407-32-5
M. Wt: 216.32 g/mol
InChI Key: KAAITWOSDOCHEH-UHFFFAOYSA-N
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Description

3-Benzyl-3,7-diazabicyclo[3.3.1]nonane, also known as BICN or SR 95531, is a potent and selective antagonist of the GABAA receptor. It is a bicyclic compound that belongs to the family of diazabicycloalkanes. BICN has been extensively studied for its potential applications in neuroscience research, particularly in the study of GABAergic neurotransmission.

Scientific Research Applications

Anticancer Chemotherapeutics

  • Summary of Application: The bicyclo [3.3.1]nonane moiety, which is a part of 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane, is predominant in many biologically active natural products. Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use as potent anticancer entities .
  • Methods of Application: The review article discusses several synthetic routes for the construction of bicyclo [3.3.1]nonanes and their heteroanalogues .
  • Results or Outcomes: The article provides a comprehensive review of the anticancer activities of few selective compounds .

Catalysis

  • Summary of Application: A new (C,N,N)-pincer cyclopalladate unsymmetrical complex of 3-benzyl-7-methyl-3,7-diazabicyclo [3.3.1]nonane (3-benzyl-7-methylbispidine) was synthesized .
  • Methods of Application: The complex was characterized and its catalytic performance was examined in the Heck and Suzuki reactions and in the norbornene hydroarylation .
  • Results or Outcomes: The results of the catalytic performance of this complex in the mentioned reactions were not specified in the search results .

Crystallographic Studies

  • Summary of Application: The syntheses and crystal structures of four unsaturated bicyclo [3.3.1]nonane derivatives containing various functionalities are presented and their intermolecular interactions examined .
  • Methods of Application: The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .
  • Results or Outcomes: The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .

Synthesis of Natural Compounds

  • Summary of Application: The [3,7]‐diazabicyclo [3.3.1]nonane (bispidine) structure is found in several interesting naturally occurring alkaloids as the tetracyclic alkaloid (−)‐sparteine and the tricyclic (−)‐cytisine alkaloids .
  • Methods of Application: In this review, the most relevant strategies for the synthesis of molecules are described .
  • Results or Outcomes: The results or outcomes obtained were not specified in the search results .

Conformational Control

  • Summary of Application: The twin-chair or boat-chair conformation of 3,7-diazabicyclo [3.3.1]nonanes can be selected by forming N, N ′-derivatives in which the N atoms have planar or pyramidal bonding patterns, respectively .
  • Methods of Application: For example, acyl substituents for the former and arylsulphonyl or alkyl for the latter .
  • Results or Outcomes: The results or outcomes obtained were not specified in the search results .

Biologically Active Diversely Functionalized Bicyclo [3.3.1]nonanes

  • Summary of Application: The bicyclo [3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics compared to others. Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
  • Methods of Application: This review article discusses several miscellaneous synthetic routes for the construction of bicyclo [3.3.1]nonanes and their heteroanalogues in association with the delineation of their anticancer activities with few selective compounds .
  • Results or Outcomes: The results or outcomes obtained were not specified in the search results .

properties

IUPAC Name

3-benzyl-3,7-diazabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)9-16-10-13-6-14(11-16)8-15-7-13/h1-5,13-15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAITWOSDOCHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40516731
Record name 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-3,7-diazabicyclo[3.3.1]nonane

CAS RN

69407-32-5
Record name 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3,7-dibenzyl-3,7-diazabicyclo[3.3.1]nonane (from step (ii) above; 97 g; 6.4 mmol) in aqueous ethanol (95%) was hydrogenated over 5% Pd/C at 1 atm. until tic indicated that the reaction was complete. The catalyst was removed by filtration through a pad of Celite®, and the filtrate concentrated under reduced pressure to give the sub-title compound in quantitative yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyl-3,7-diazabicyclo[3.3.1]nonane
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Reactant of Route 6
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Citations

For This Compound
1
Citations
C Eibl, I Tomassoli, L Munoz, C Stokes… - Bioorganic & medicinal …, 2013 - Elsevier
3,7-Diazabicyclo[3.3.1]nonane is a naturally occurring scaffold interacting with nicotinic acetylcholine receptors (nAChRs). When one nitrogen of the 3,7-diazabicyclo[3.3.1]nonane …
Number of citations: 17 www.sciencedirect.com

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